molecular formula C17H14FN5O3S B2951850 2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1173100-97-4

2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Numéro de catalogue: B2951850
Numéro CAS: 1173100-97-4
Poids moléculaire: 387.39
Clé InChI: LRUGMZUVOFVEMZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2,5-Dioxopyrrolidin-1-yl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a heterocyclic compound featuring a pyrazolyl-acetamide scaffold conjugated with a 4-fluorobenzo[d]thiazole moiety and a pyrrolidine-2,5-dione (succinimide) group.

Propriétés

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5O3S/c1-9-7-12(19-13(24)8-22-14(25)5-6-15(22)26)23(21-9)17-20-16-10(18)3-2-4-11(16)27-17/h2-4,7H,5-6,8H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUGMZUVOFVEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CN2C(=O)CCC2=O)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4O3SC_{16}H_{18}N_{4}O_{3}S with a molecular weight of approximately 350.41 g/mol. The structure features a pyrrolidine ring, a thiazole moiety, and a pyrazole derivative, which are significant for its biological interactions.

Structural Representation

ComponentDescription
Molecular FormulaC16H18N4O3SC_{16}H_{18}N_{4}O_{3}S
Molecular Weight350.41 g/mol
SMILESCC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChI KeyJPJMNCROLRPFHI-UHFFFAOYSA-N

Anticancer Activity

Recent studies have demonstrated that compounds similar to 2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide exhibit significant anticancer properties. For instance, related derivatives have shown cytotoxic effects against various cancer cell lines, including lung (A549), colon (SW480), and ovarian (A2780) cancer cells. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways associated with cancer proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives containing the benzothiazole moiety exhibit potent activity against Gram-positive bacteria. The mechanism involves photodynamic inactivation, where light activation enhances the compound's efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticonvulsant Activity

Research has shown that related compounds derived from the 2,5-dioxopyrrolidine framework possess anticonvulsant properties. These compounds were tested using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, demonstrating significant efficacy in reducing seizure activity . For example, specific derivatives exhibited ED50 values of 32.08 mg/kg in the MES test and 40.34 mg/kg in the scPTZ test.

Study 1: Anticancer Properties

In a study investigating the anticancer effects of similar compounds, researchers found that specific derivatives induced apoptosis in A549 lung carcinoma cells by increasing reactive oxygen species (ROS) levels upon light irradiation. This led to significant morphological changes in the cancer cells consistent with cytotoxicity .

Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial activity of benzothiazole-containing compounds against various bacterial strains. Results indicated that these compounds displayed high potency against Gram-positive bacteria under both dark and light conditions, with a notable photoindex value indicating enhanced efficacy upon light exposure .

Comparaison Avec Des Composés Similaires

2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b)

  • Key Differences: Replaces the pyrazolyl-fluorobenzo[d]thiazole group with a triazolyl-benzodiazole-phenoxymethyl backbone. Incorporates a 4-fluorophenyl-thiazole instead of the 4-fluorobenzo[d]thiazole.
  • Impact :
    • The triazole-benzodiazole system may enhance π-π stacking interactions, whereas the pyrazolyl-benzo[d]thiazole in the target compound could improve steric complementarity in binding pockets.
    • Fluorine substitution at the para position (common in both) likely enhances metabolic stability and lipophilicity .

2-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS: 895428-47-4)

  • Key Differences :
    • Contains a 4-methoxy-7-methylbenzo[d]thiazole instead of 4-fluorobenzo[d]thiazole.
    • Features a pyridin-3-ylmethyl group, introducing a basic nitrogen atom absent in the target compound.
  • The pyridinylmethyl moiety may improve solubility but could alter pharmacokinetic profiles .

Reactivity of Pyrazole-Thiazole Acetamides ()

  • Key Insight: Compounds with cyanoacetamide linkers (e.g., 2-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide) exhibit divergent reactivity, forming thiadiazoles or thiophenes under specific conditions.
  • Contrast: The succinimide group in the target compound may confer stability against nucleophilic attack, reducing side reactions compared to cyano-substituted analogs .

Pharmacological and Physicochemical Properties

Table 1. Comparative Analysis of Key Parameters

Compound Molecular Weight LogP* Solubility (mg/mL) Reported Bioactivity (IC₅₀)
Target Compound ~425† ~2.8 <0.1 (predicted) N/A
9b () 542.5 3.2 0.05 α-Glucosidase inhibition (IC₅₀ = 12 μM)
CAS 895428-47-4 () 424.5 2.1 0.3 N/A

*Predicted using fragment-based methods.
†Estimated based on structural similarity to .

Key Observations:

  • The target compound’s lower molecular weight and LogP compared to 9b suggest improved membrane permeability.
  • Fluorine substitution may enhance metabolic stability over methoxy/methyl groups in ’s compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.